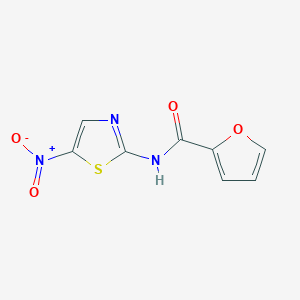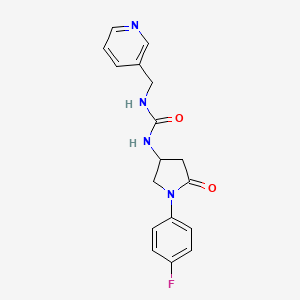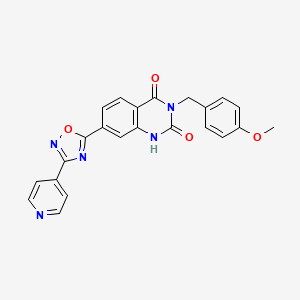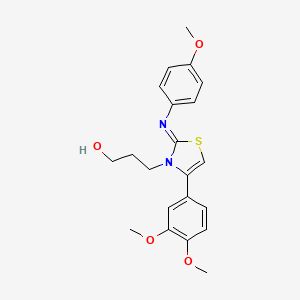
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by activating the inflammatory response. MCC-950 has been shown to be a promising therapeutic agent for the treatment of various inflammatory diseases.
Wirkmechanismus
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the NLRP3 inflammasome, which is a key mediator of the inflammatory response. The NLRP3 inflammasome is activated in response to various stimuli such as infection, tissue damage, and metabolic stress. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines such as IL-1β and IL-18, which contribute to the inflammatory response. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have a significant impact on the inflammatory response in various animal models. In a mouse model of gout, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to reduce the levels of IL-1β and IL-18 and alleviate the symptoms of the disease. In a rat model of sepsis, 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate was shown to improve survival rates and reduce the levels of pro-inflammatory cytokines. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have neuroprotective effects in a mouse model of Alzheimer's disease by reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its specificity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one of the limitations of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the potential use of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate in combination with other therapies for the treatment of inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanisms underlying the anti-inflammatory effects of 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate.
Synthesemethoden
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylthiophene-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by the reaction of the amide with 4-fluorophenyl isocyanate to form the carbamate.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to be effective in treating various inflammatory diseases such as gout, rheumatoid arthritis, and Alzheimer's disease. 3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to have potential in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
Eigenschaften
IUPAC Name |
[3-[(4-methylthiophene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-9-17(26-11-12)18(23)21-15-3-2-4-16(10-15)25-19(24)22-14-7-5-13(20)6-8-14/h5-9,11,15-16H,2-4,10H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIHNJKBLJOKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620127.png)


![methyl 2-[4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2620130.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2620135.png)


![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2620141.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620144.png)
![(2E)-3-(2-methylphenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2620146.png)
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2620148.png)